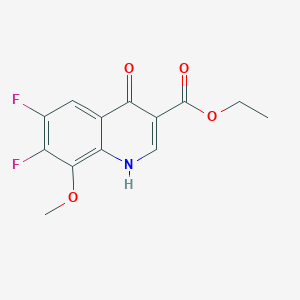

ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(14)9(15)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNGHWPJTUTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable carboxylic acid derivative under acidic conditions. The reaction is followed by fluorination, methoxylation, and esterification steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to alterations in cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best understood when compared to analogs with variations in substituents or core modifications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Ethyl 6,7-Difluoro-8-Methoxy-4-Oxo-1H-Quinoline-3-Carboxylate and Analogues

Key Findings from Comparative Studies

Substituent Effects on Bioactivity Fluorine vs. Amino Groups: The presence of fluorine at positions 6 and 7 enhances DNA gyrase inhibition compared to amino-substituted analogs (e.g., ethyl 7-amino-6-fluoro derivative), which may exhibit altered target affinity . Methoxy (OCH₃) vs.

Synthetic Efficiency

- The target compound and its 8-methyl analog share a 48% synthesis yield via acyl-chlorination and cyclopropane substitution . However, RP-HPLC analysis confirms higher purity (≥98%) for the methoxy derivative due to optimized crystallization .

Crystallographic and Stability Insights

- The methoxy-substituted compound forms hydrogen-bonded ribbons (N–H⋯O and O–H⋯O) in its crystal lattice, enhancing thermal stability compared to ethoxy analogs, which may adopt less ordered structures .

Pharmacokinetic Implications

- Ethoxy substitution at position 8 (e.g., CAS 172602-83-4) extends half-life in vivo due to slower metabolic degradation compared to methoxy groups, which are more susceptible to hepatic demethylation .

Biological Activity

Ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate (CAS Number: 950726-72-4) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₁F₂NO₄

- Molecular Weight : 283.228 g/mol

- Storage Conditions : Ambient temperature .

This compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its potential effects on:

- G-protein-coupled receptors (GPCRs) : These receptors are pivotal in many physiological processes and are common drug targets. The compound may act as an allosteric modulator, influencing receptor activity without directly activating them .

- Antimicrobial Activity : The halogenated structure of the compound suggests potential antimicrobial properties, particularly against drug-resistant strains. Research indicates that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential enzymes .

Biological Activity Data

The following table summarizes key biological activities reported in various studies:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent. -

Cancer Research :

In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting a promising avenue for cancer therapeutics. -

GPCR Interaction :

Research focusing on GPCRs highlighted the compound's ability to modulate receptor activity without direct agonism or antagonism. This property could lead to novel treatments for disorders involving GPCR dysregulation, such as anxiety and depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.